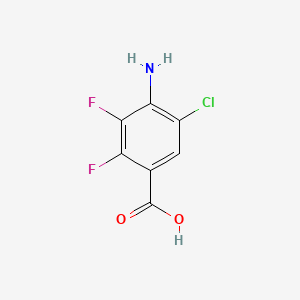

4-Amino-5-chloro-2,3-difluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF2NO2 |

|---|---|

Molecular Weight |

207.56 g/mol |

IUPAC Name |

4-amino-5-chloro-2,3-difluorobenzoic acid |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |

InChI Key |

GSGHFJDGWNGUPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-Amino-5-chloro-2,3-difluorobenzoic Acid

This is an in-depth technical guide on 4-Amino-5-chloro-2,3-difluorobenzoic acid , a highly specialized fluorinated intermediate used primarily in the research and development of next-generation fluoroquinolone antibiotics and agrochemicals.

A Critical Intermediate in Halogenated Fluoroquinolone Synthesis

Executive Summary

4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9 ) is a polyhalogenated aromatic building block. It serves as a strategic scaffold in Medicinal Chemistry, specifically for the synthesis of 6-chloro-8-fluoroquinolones , a structural class investigated for overcoming resistance in standard fluoroquinolone therapy (e.g., Ciprofloxacin, Levofloxacin).

Unlike standard intermediates which typically bear a 2,4-dichloro-5-fluoro or 2,3,4,5-tetrafluoro pattern, this compound offers a unique 5-chloro-2,3-difluoro substitution motif. This allows for the precise placement of a chlorine atom at the C6 position and a fluorine at the C8 position of the final quinolone core, facilitating Structure-Activity Relationship (SAR) studies focused on potency and photostability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |

| CAS Number | 2649788-84-9 |

| Molecular Formula | C₇H₄ClF₂NO₂ |

| Molecular Weight | 207.56 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 185°C – 190°C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Acid) | ~2.5 – 3.0 (Due to electron-withdrawing F/Cl ortho/meta to COOH) |

| pKa (Base) | ~1.5 (Amino group is weakly basic due to electron-deficient ring) |

Synthetic Pathways & Manufacturing

The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid is non-trivial due to the need for regioselective halogenation and amination. The most robust industrial route proceeds via the 5-chloro-2,3,4-trifluorobenzoic acid precursor.

3.1. Retrosynthetic Analysis

The target molecule is assembled by nucleophilic aromatic substitution (

-

Precursor: 2,3,4,5-Tetrafluorobenzoic acid (Commercial Starting Material).[1]

-

Key Transformation 1: Selective chlorination or nitration/reduction/chlorination to install the 5-Cl.

-

Key Transformation 2: Regioselective amination at C4 using aqueous ammonia.

3.2. Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid This intermediate is often synthesized via a Sandmeyer reaction sequence from 5-amino-2,3,4-trifluorobenzoic acid or by direct chlorination of 2,3,4-trifluorobenzoic acid derivatives.

-

Reference Method: Yu, S. et al. (2015) describe the synthesis of this core from 2,3,4,5-trifluorobenzoic acid via nitration, reduction, and diazotization/chlorination.

Step 2: Regioselective Amination (

-

Reagents: 28% Aqueous Ammonia (

), Pyridine (solvent/base). -

Conditions: Sealed vessel (autoclave) at 80–100°C for 6–12 hours.

-

Mechanism: Meisenheimer complex formation followed by elimination of Fluoride at C4.

-

Purification: Acidification of the reaction mixture precipitates the product.[2][3] Recrystallization from Ethanol/Water.

Caption: Figure 1. Synthetic route from commercially available tetrafluorobenzoic acid.[1] The critical step is the regioselective displacement of the C4-fluorine by ammonia.

Reactivity & Functionalization Map

Understanding the reactivity of this molecule is essential for its use in drug design.

-

C1-Carboxyl (-COOH):

-

Reactivity: Can be converted to acid chloride (

) or activated ester (CDI/EDC). -

Application: Condensation with magnesium malonates or acrylates to form the

-keto ester required for quinolone cyclization.

-

-

C2-Fluorine:

-

Reactivity: Highly labile leaving group.

-

Application: This is the site of cyclization. In the Gould-Jacobs or Grohe-Heitzer synthesis, a nucleophile (from the acrylate side chain) displaces this fluorine to close the quinolone ring.

-

-

C4-Amino (-NH_2):

-

Reactivity: Weak nucleophile.

-

Application: In the final quinolone, this becomes the C7-amino group. It can be alkylated, but in this specific intermediate, it is usually intended to remain as a free amine or be protected (e.g., acetylated) if further chemistry is required at other positions.

-

-

C5-Chlorine:

-

Reactivity: Stable under standard conditions.

-

Application: Becomes the C6-Chlorine in the quinolone. This provides a lipophilic bulk different from the standard C6-Fluorine, altering the drug's binding affinity to DNA gyrase.

-

Caption: Figure 2. Functional reactivity map. The C2-Fluorine is critical for ring closure, while the C5-Chlorine provides unique structural diversity.

Application Case Study: Fluoroquinolone SAR

This acid is utilized to synthesize 6-chloro-8-fluoroquinolones . Standard fluoroquinolones (like Ciprofloxacin) are 6-fluoro-8-H (or 8-N).

Why swap F for Cl at position 6?

-

Potency: The C6-fluorine is traditionally essential for DNA gyrase binding. However, C6-chlorine analogs have shown retained potency against certain Gram-positive strains (e.g., S. aureus).

-

Phototoxicity: 8-halogenated quinolones (especially 8-fluoro) can be phototoxic. By modifying the C6/C8 substitution pattern using this specific acid, researchers aim to balance antibacterial activity with reduced UV sensitivity.

Synthesis of the Quinolone Core:

-

Activation: React acid with Thionyl Chloride

Acid Chloride. -

Condensation: React with Ethyl 3-(dimethylamino)acrylate.

-

Cyclization: Treat with base (e.g., NaH or K2CO3). The nitrogen of the acrylate displaces the C2-Fluorine .

-

Result: 6-Chloro-7-amino-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Handling & Safety (SDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an aryl halide and aniline derivative; assume potential toxicity.

-

Storage: Store at room temperature (15-25°C), under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the amino group over long periods.

References

-

Yu, S., Zhou, W., Xia, Z., Lin, S., & Chen, Z. (2015).[5] An Efficient Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326–327.[1]

-

AK Scientific. (2024). Product Catalog: 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9).

-

BLD Pharm. (2024). Building Block Profile: 4-Amino-5-chloro-2,3-difluorobenzoic acid.

- Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines: A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie. (Contextual Reference for Quinolone Synthesis Mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Chloro-2-fluorobenzonitrile | 57381-34-7 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

Physicochemical Profiling & Technical Guide: 4-Amino-5-chloro-2,3-difluorobenzoic Acid

[1]

Executive Summary

4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS: 2649788-84-9) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors (e.g., Aurora kinase targets).[1] Its unique substitution pattern—featuring a carboxylic acid, a primary amine, and three halogen atoms (two fluorine, one chlorine)—imparts specific electronic and steric properties that are critical for modulating the pharmacokinetics and binding affinity of drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthesis logic, and impurity profile to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Specification |

| Chemical Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |

| CAS Number | 2649788-84-9 |

| Molecular Formula | C₇H₄ClF₂NO₂ |

| Molecular Weight | 207.56 g/mol |

| SMILES | Nc1c(Cl)cc(C(=O)O)c(F)c1F |

| Appearance | White to off-white crystalline powder |

Structural Logic

The compound features a benzoic acid core densely substituted with electron-withdrawing groups (EWGs).[1]

-

2,3-Difluoro Motif: The fluorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid at position 1 compared to unsubstituted benzoic acid.

-

5-Chloro Substituent: The chlorine atom provides lipophilicity and steric bulk, often used to fill hydrophobic pockets in enzyme active sites.[1]

-

4-Amino Group: Positioned para to the carboxylic acid, this group acts as a weak electron donor (+M effect), but its basicity is drastically reduced by the adjacent electron-withdrawing halogens.

Physicochemical Characteristics

Acid-Base Dissociation (pKa)

This molecule is amphoteric but predominantly acidic due to the electron-deficient ring.[1]

-

pKa₁ (Carboxylic Acid): Estimated at 3.0 – 3.5 .[1]

-

pKa₂ (Anilinium Ion): Estimated at 1.5 – 2.5 .[1]

Solubility & Lipophilicity (LogP)

-

Predicted LogP: ~2.1 – 2.4[1]

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL at pH 2).[1] Solubility increases significantly at pH > 5 due to carboxylate formation.[1]

-

Organic Solvents: Highly soluble in polar aprotic solvents like DMSO and DMF .[1] Moderately soluble in Methanol and Ethyl Acetate .[1] Sparingly soluble in non-polar solvents (Hexane, Toluene).

-

Thermal Properties[1]

Synthesis & Manufacturing Logic

The synthesis of 4-amino-5-chloro-2,3-difluorobenzoic acid typically proceeds via Nucleophilic Aromatic Substitution (SnAr) starting from a highly fluorinated precursor.[1] The most robust route utilizes 5-chloro-2,3,4-trifluorobenzoic acid .[1]

Synthetic Pathway

The reaction exploits the activation of the 4-position fluorine atom.[1] The carboxylic acid (para) and the fluorine atoms (ortho/meta) create an electron-deficient center at C4, making it susceptible to attack by ammonia.

Figure 1: Synthetic logic flow from tetrafluorobenzoic acid precursor to the target amino-acid scaffold.

Critical Process Parameters

-

Regioselectivity: The nucleophile (NH₃) must attack C4.[1] Competitive attack at C2 is possible but less favored due to steric hindrance from the carboxyl group and the specific electronic activation pattern.[1]

-

Temperature Control: The SnAr reaction is typically exothermic.[1] Controlled addition of ammonia at low temperatures (0°C to 20°C) is required to prevent over-amination or decarboxylation.[1]

-

pH Management: The product is an acid.[1] Acidification (pH < 3) is necessary during workup to precipitate the free acid from the ammonium salt form.[1]

Impurity Profiling & Quality Control

High-purity isolation requires monitoring for specific regioisomers and byproducts.[1]

Common Impurities

| Impurity Type | Structure/Description | Origin |

| Regioisomer | 2-Amino-5-chloro-3,4-difluorobenzoic acid | Attack of NH₃ at the C2 position (ortho to COOH).[1] |

| Over-amination | Diamino-chloro-fluorobenzoic acids | Displacement of a second fluorine atom (rare under mild conditions).[1] |

| Hydrolysis | 4-Hydroxy-5-chloro-2,3-difluorobenzoic acid | Competition with water/hydroxide if aqueous ammonia is too dilute or hot.[1] |

Analytical Methods

-

HPLC: Reverse-phase C18 column using a phosphate buffer (pH 3.0) / Acetonitrile gradient. The acidic pH suppresses ionization of the carboxyl group, improving peak shape.

-

¹⁹F NMR: The most powerful tool for structural verification.[1] The target molecule will show two distinct fluorine signals with specific coupling constants (J_FF), whereas regioisomers will show significantly different shifts.

Figure 2: Impurity fate mapping showing competitive substitution pathways.

Handling & Safety

-

GHS Classification:

-

Storage: Store in a cool, dry place (2-8°C recommended). Protect from light, as aniline derivatives can undergo photo-oxidation, turning yellow/brown over time.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood to avoid inhalation of dust.[1]

References

-

Yu, S., et al. (2015).[1][2][5] "An Efficient Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid". Journal of Chemical Research, 39(6), 326–327.[2][6] (Provides synthesis logic for the key precursor). Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary for 5-Chloro-2,3,4-trifluorobenzoic acid. Retrieved from [Link]

Sources

- 1. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]

- 4. 5-Chloro-2-fluorobenzonitrile | 57381-34-7 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

Structure Elucidation of 4-Amino-5-chloro-2,3-difluorobenzoic Acid

This guide provides a rigorous technical framework for the structure elucidation of 4-Amino-5-chloro-2,3-difluorobenzoic acid , a highly specific polysubstituted aromatic scaffold often encountered as a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics.

The structure elucidation of this molecule presents a classic "regioisomer challenge" due to the presence of five contiguous substituents on the benzene ring. Distinguishing the target from isomers such as 4-amino-2-chloro-5,6-difluorobenzoic acid requires a precise understanding of heteronuclear NMR coupling patterns.

Technical Guide for Analytical Validation

Chemical Identity & Significance[1]

-

IUPAC Name: 4-Amino-5-chloro-2,3-difluorobenzoic acid

-

Molecular Formula:

-

Exact Mass: 206.9899 Da

-

Structural Challenge: Confirming the specific 2,3-difluoro and 5-chloro substitution pattern against other thermodynamically stable isomers.

Core Structural Diagram: The molecule consists of a benzene core with:

-

C1: Carboxylic Acid (-COOH)

-

C2: Fluorine (-F)[1]

-

C3: Fluorine (-F)[1]

-

C4: Amino (-NH

) -

C5: Chlorine (-Cl)

-

C6: Proton (-H)

Analytical Strategy: The Elucidation Workflow

The elucidation process must follow a subtractive logic path: establishing the formula, identifying functional groups, and finally mapping the connectivity via spin-spin coupling.

Caption: Logical workflow for structural confirmation, prioritizing non-destructive spectroscopic methods before crystallography.

Step-by-Step Elucidation Protocol

Phase 1: Mass Spectrometry (Formula & Halogen Verification)

Objective: Confirm molecular formula and the presence of Chlorine.

-

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in negative mode (due to the acidic -COOH).

-

Expected Signals:

-

[M-H]⁻ Ion: m/z ~205.98 (Monoisotopic).

-

Isotope Pattern: A distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 peak is diagnostic for a single Chlorine atom (

vs -

Fragmentation: Loss of CO

(m/z 44) from the benzoate moiety is a primary fragmentation pathway.

-

Phase 2: Infrared Spectroscopy (Functional Groups)

Objective: Confirm the oxidation state of Carbon and Nitrogen.

-

Key Absorptions (ATR/KBr):

-

3300–3500 cm⁻¹: Doublet indicating primary amine (-NH

) stretching. -

2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1680–1700 cm⁻¹: Strong C=O stretching (conjugated acid).

-

~1600 cm⁻¹: Aromatic ring breathing modes.

-

Phase 3: NMR Spectroscopy (The Definitive Proof)

This is the most critical phase. The specific substitution pattern is proven by the coupling constants (

A. 19F NMR (Solvent: DMSO-d₆)

The 19F spectrum is the "fingerprint" for this molecule.

-

Signal Count: Two distinct signals (F-2 and F-3).

-

Chemical Shift: Typically

-120 to -150 ppm range. -

Coupling Pattern (The "Smoking Gun"):

-

The two Fluorines are ortho to each other (positions 2 and 3).

-

Expected

: 18–25 Hz . -

Contrast: If the Fluorines were meta (e.g., 2,4-difluoro),

would be < 5 Hz. If para, ~10-15 Hz.

-

B. 1H NMR (Solvent: DMSO-d₆)

-

H-6 (Aromatic Proton):

-

Position: C6 is isolated between the Acid (C1) and Chlorine (C5).

-

Multiplicity: Doublet (d) or Doublet of Doublets (dd).

-

Coupling:

- (Meta coupling): ~6–9 Hz.

- (Para coupling): < 2 Hz (often unresolved, leading to a simple doublet appearance).

-

Shift: Deshielded (~7.6–8.0 ppm) due to the ortho-COOH and ortho-Cl electron-withdrawing effects.

-

-

NH₂ Protons: Broad singlet at ~6.0–7.5 ppm (exchangeable with D₂O).

-

COOH Proton: Very broad singlet at ~13.0 ppm.[2]

C. 13C NMR (Proton Decoupled)

Expect 7 carbon signals. The multiplicity due to C-F splitting is diagnostic.

| Carbon | Assignment | Splitting Pattern | Coupling Logic |

| C-1 | COOH | Doublet (d) | Coupled to F-2 ( |

| C-2 | C-F | dd | Direct |

| C-3 | C-F | dd | Direct |

| C-4 | C-NH₂ | dd | Coupled to F-3 ( |

| C-5 | C-Cl | d or dd | Coupled to F-3 ( |

| C-6 | C-H | d | Coupled to F-2 ( |

| C-7 | C=O | d | Coupled to F-2 ( |

Visualization of Coupling Networks

The following diagram illustrates the critical spin-spin interactions that validate the structure.

Caption: 19F-19F and 1H-19F coupling network. The strong ortho F-F coupling is the primary structural determinant.

Experimental Protocol: NMR Acquisition

To ensure data integrity, follow this specific acquisition protocol.

-

Sample Preparation:

-

Dissolve 10–15 mg of the solid in 0.6 mL DMSO-d₆ .

-

Note: DMSO is preferred over CDCl₃ because the polarity of the amino acid ensures better solubility and sharper peaks for the exchangeable protons (-NH₂, -COOH).

-

-

Instrument Parameters (Minimum 400 MHz):

-

Temperature: 298 K (25°C).

-

1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

-

19F NMR: 32 scans, spectral width sufficient to cover -100 to -200 ppm. Important: Run both coupled and proton-decoupled 19F experiments to differentiate F-F vs F-H splitting.

-

13C NMR: Minimum 1024 scans due to quaternary carbons and C-F splitting reducing signal-to-noise ratio.

-

Distinguishing Isomers (Troubleshooting)

If the spectral data does not match the expectations above, consider these common isomers:

| Feature | Target (2,3-difluoro) | Isomer A (2,5-difluoro) | Isomer B (2,6-difluoro) |

| ~20 Hz (Ortho) | < 5 Hz (Para) | < 5 Hz (Meta) | |

| 1H NMR Pattern | 1 Singlet/Doublet (H-6) | 2 Singlets (H-3, H-6) | 2 Doublets (H-3, H-5) |

| Symmetry | Asymmetric | Asymmetric | Symmetric (if Cl/NH2 allow) |

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Reich, H. J. (2020).[3] 19F NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Authoritative source on F-F coupling patterns in aromatics).

Sources

potential biological activity of 4-Amino-5-chloro-2,3-difluorobenzoic acid

An In-depth Technical Guide to the Potential Biological Activity of 4-Amino-5-chloro-2,3-difluorobenzoic acid

Introduction: Unveiling the Potential of a Multifaceted Scaffold

4-Amino-5-chloro-2,3-difluorobenzoic acid is a synthetic aromatic compound characterized by an anthranilic acid core, heavily substituted with electron-withdrawing halogen atoms. While specific biological data for this exact molecule is not extensively documented in public literature, its structural architecture provides a compelling basis for postulating significant therapeutic potential. The convergence of three key motifs—the anthranilic acid backbone, vicinal fluorine atoms, and a chlorine substituent—suggests a high probability of activity in several key areas of pharmacology.

Anthranilic acid and its derivatives are renowned for a wide spectrum of biological activities, serving as the foundational scaffold for drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4] Specifically, in the context of antimicrobial agents like fluoroquinolones, a fluorine atom is critical for potent activity.[]

This guide will deconstruct the structure of 4-Amino-5-chloro-2,3-difluorobenzoic acid to build a robust, evidence-based hypothesis for its potential biological activities. We will propose detailed, field-proven experimental protocols to systematically investigate these hypotheses, focusing on its potential as a novel antibacterial agent, an anti-inflammatory compound, and a cytotoxic agent for cancer therapy.

Part 1: Postulated Antibacterial Activity - A Structural Analogue of Fluoroquinolones?

A primary and compelling hypothesis for the bioactivity of 4-Amino-5-chloro-2,3-difluorobenzoic acid is its potential to function as an antibacterial agent by targeting bacterial DNA synthesis, a mechanism analogous to that of the highly successful fluoroquinolone antibiotics.[][6]

Mechanistic Hypothesis: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication.[][6]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[7]

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, which blocks the movement of the replication fork and results in double-stranded DNA breaks, ultimately triggering cell death.[7][9] The structural similarity of our topic compound to the core of quinolone antibiotics, particularly the presence of a fluorinated aromatic acid, forms the basis of this hypothesis. The fluorine atoms at the C2 and C3 positions could mimic the critical C6 fluorine of fluoroquinolones, which is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability.[]

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This initial screen determines the lowest concentration of the compound that visibly inhibits microbial growth. The broth microdilution method is a standardized and high-throughput approach.

Methodology:

-

Preparation of Bacterial Inoculum: Culture representative Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922) bacteria in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

-

Compound Preparation: Prepare a stock solution of 4-Amino-5-chloro-2,3-difluorobenzoic acid in DMSO. Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: Bacterial inoculum with the highest concentration of DMSO used for dilutions (vehicle control).

-

Sterility Control: MHB only (no bacteria).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol 2: In Vitro DNA Gyrase Inhibition Assay

To directly test the mechanistic hypothesis, a cell-free enzymatic assay is essential. Commercially available kits provide a reliable and standardized method.

Methodology:

-

Assay Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase. In the presence of an inhibitor, the plasmid remains supercoiled.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA substrate, purified E. coli DNA gyrase enzyme, and varying concentrations of the test compound.

-

ATP Initiation: Start the reaction by adding ATP, which is required for gyrase activity.

-

Incubation: Incubate the reaction at 37°C for the time specified by the kit manufacturer (e.g., 1 hour).

-

Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS) and proteinase K.

-

Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Visualize the DNA bands under UV light after ethidium bromide or SYBR Safe staining.

-

Interpretation: A positive result (inhibition) is indicated by the persistence of the supercoiled DNA band at concentrations where the no-inhibitor control shows fully relaxed DNA. The IC50 value can be determined by quantifying band intensity across a range of inhibitor concentrations.

Part 2: Potential as an Anti-inflammatory Agent

Many anthranilic acid derivatives, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), function by inhibiting cyclooxygenase (COX) enzymes.[3] This established precedent makes COX inhibition a plausible mechanism of action for 4-Amino-5-chloro-2,3-difluorobenzoic acid.

Mechanistic Hypothesis: COX-1 and COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation.

-

COX-2 is inducible and is upregulated at sites of inflammation.

Inhibition of these enzymes, particularly COX-2, is a validated strategy for treating inflammatory conditions.

Caption: The Cyclooxygenase (COX) pathway and potential points of inhibition.

Experimental Protocol 3: In Vitro COX Inhibition Assay

Commercially available colorimetric or fluorometric COX inhibitor screening kits allow for the rapid and differential assessment of inhibitory activity against both COX-1 and COX-2 isoforms.

Methodology:

-

Assay Principle: These kits measure the peroxidase activity of COX. The peroxidase reaction generates a colored or fluorescent product that can be measured spectrophotometrically.

-

Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, and the colorimetric substrate as per the manufacturer's instructions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2 in separate wells), and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate at room temperature for a short period (e.g., 5-10 minutes).

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition versus compound concentration to determine the IC50 value for both COX-1 and COX-2, allowing for an assessment of potency and selectivity.

Part 3: Exploration of Anticancer Potential

The anthranilic acid scaffold is present in numerous compounds investigated for their anticancer properties.[10][11] The mechanisms are often diverse, ranging from the induction of apoptosis to the inhibition of critical cell signaling pathways.[2] Therefore, an initial broad-spectrum screen for cytotoxicity is a logical first step.

Experimental Protocol 4: In Vitro Cytotoxicity (MTT/MTS) Assay

The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) and a non-cancerous control cell line (e.g., IMR-90 normal human lung fibroblasts) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Amino-5-chloro-2,3-difluorobenzoic acid for a set duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. This step is not required for MTS.

-

Measurement: Read the absorbance of the formazan product on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the viability versus compound concentration and use a non-linear regression to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Caption: Workflow for the in vitro cytotoxicity (MTT/MTS) assay.

Data Presentation: Summarizing Quantitative Outcomes

To facilitate clear interpretation and comparison, all quantitative data from the proposed experiments should be organized into structured tables.

Table 1: Antibacterial Activity Summary

| Bacterial Strain | Gram Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin |

|---|---|---|---|

| S. aureus | Positive |

| E. coli | Negative | | |

Table 2: COX Inhibition Profile

| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Celecoxib (Control) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| COX-1 |

| COX-2 | | | |

Table 3: In Vitro Cytotoxicity Profile

| Cell Line | Cell Type | GI50 (µM) of Test Compound | GI50 (µM) of Doxorubicin (Control) |

|---|---|---|---|

| A549 | Lung Carcinoma | ||

| HeLa | Cervical Carcinoma |

| IMR-90 | Normal Lung Fibroblast | | |

Conclusion and Future Directions

4-Amino-5-chloro-2,3-difluorobenzoic acid represents a molecule of significant synthetic interest with a high potential for multifaceted biological activity. Based on robust structure-activity relationship precedents, we have outlined three primary avenues for investigation: antibacterial, anti-inflammatory, and anticancer activities. The proposed experimental workflows provide a clear, logical, and technically sound strategy for systematically evaluating these hypotheses.

Positive results from these initial in vitro screens would warrant a more profound investigation. Future work could include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the lead compound to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Depending on the observed activity, further studies could involve investigating specific signaling pathways in cancer cells or exploring the potential for overcoming bacterial resistance mechanisms.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies would need to be evaluated in animal models to assess their therapeutic efficacy and safety profiles.

This guide provides the foundational framework for unlocking the therapeutic potential of this promising chemical scaffold, paving the way for its potential development into a novel therapeutic agent.

References

-

BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

-

Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.

-

Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 78.

-

Saeed, A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(19), 6825.

-

Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6135.

-

Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 107, 439-442.

-

Shri, G. N., & Kumar, S. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 14(7-S), 1-10.

-

Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(25), 8254–8262.

-

Morgan, R. (2018). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. McNair Scholars Research Journal, 1(1), 7.

-

Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(18), 3367.

-

Zucchi, F., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 26(9), 4887.

-

Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51.

-

Al-Omair, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932.

-

Kumar, D., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 2(4), 197-206.

-

Li, Y., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-416.

-

Smolecule. (2023). Buy 5-Amino-2-chloro-4-fluorobenzoic acid.

-

Sparrow Chemical. Fluorobenzoic Acid Series.

Sources

- 1. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]

discovery and history of 4-Amino-5-chloro-2,3-difluorobenzoic acid

An In-depth Technical Guide on the Discovery and History of 4-Amino-5-chloro-2,3-difluorobenzoic acid

Abstract

This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-difluorobenzoic acid, a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence and utility are a direct result of the systematic evolution of synthetic methodologies applied to halogenated anthranilic acid derivatives. This document elucidates the logical synthetic pathways, key chemical principles, and the compound's role as a critical building block, particularly in the development of advanced pharmaceutical agents. The narrative is structured from the perspective of a senior application scientist, focusing on the causality behind synthetic strategies and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Aminobenzoic Acids

Aminobenzoic acids are a class of compounds featuring both an amino and a carboxyl group attached to a benzene ring.[1] The parent molecule, 4-aminobenzoic acid (PABA), is a well-established building block in the pharmaceutical industry, recognized for its structural versatility and role in various biological pathways.[1][2][3][4] The ability to modify the aromatic ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.

The introduction of halogen atoms, particularly fluorine and chlorine, onto the aminobenzoic acid scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's binding affinity, membrane permeability, and metabolic profile. Chlorine, also an electronegative atom, can similarly modulate these properties and provide additional vectors for molecular interaction. 4-Amino-5-chloro-2,3-difluorobenzoic acid is a prime example of a "designer" building block, where this strategic halogenation pattern creates a unique chemical intermediate for constructing complex molecular architectures.

Deconstructing the Molecule: A Synthetic Retrospective

The history of 4-Amino-5-chloro-2,3-difluorobenzoic acid is best understood not as a single event, but as the convergence of established, yet sophisticated, synthetic organic chemistry techniques. Its preparation requires a multi-step, regiocontrolled approach. Based on the synthesis of structurally similar compounds, a logical and plausible synthetic pathway can be reverse-engineered.

A common and effective strategy for synthesizing such polysubstituted anilines involves a sequence of electrophilic aromatic substitution, reduction, and functional group interconversion reactions. The specific arrangement of substituents in the target molecule—an amine, a chlorine, and two fluorine atoms—dictates the order of these transformations to ensure correct regiochemical outcomes.

Plausible Synthetic Pathway

A logical route begins with a readily available, appropriately substituted fluorinated starting material. The following workflow represents a chemically sound and industrially viable approach to the target molecule.

Caption: A plausible synthetic workflow for 4-Amino-5-chloro-2,3-difluorobenzoic acid.

Causality in Experimental Choices

-

Step 1: Nitration. The synthesis logically commences with the nitration of 1,2-difluorobenzene. The nitro group is an excellent precursor to the required amino functionality. It is also a meta-director and deactivating, which controls the regiochemistry of subsequent electrophilic substitutions.

-

Step 2: Chlorination. With the nitro group in place, chlorination is directed to the position ortho to one fluorine and meta to the nitro group. This step is crucial for installing the chloro substituent at the correct position.

-

Step 3: Reduction. The nitro group is then reduced to an amine. This is a standard transformation, often accomplished with high yield using reagents like iron in acidic media or catalytic hydrogenation. This conversion is critical as the resulting amino group is a powerful ortho-, para-director, which will control the position of the final functionalization.

-

Step 4: Bromination. To set up the final carboxylation step, a halogen is introduced at the desired position. Bromination is often chosen as bromine can be readily converted into a carboxyl group via organometallic intermediates. The powerful directing effect of the amino group ensures the bromine is installed at the para-position.

-

Step 5: Carboxylation. The final step involves a lithium-halogen exchange followed by quenching with carbon dioxide. This is a classic and reliable method for converting an aryl bromide into a carboxylic acid.

This step-wise approach, where the electronic properties of the substituents are leveraged at each stage to direct the next reaction, is fundamental to the successful synthesis of complex aromatic building blocks.

Key Experimental Protocols (Illustrative)

While the exact protocol for the title compound is proprietary or embedded within broader patents, methodologies for analogous transformations are well-documented. The following represents a detailed, self-validating protocol for a key step, adapted from established procedures for similar substrates.[5][6]

Protocol: Reduction of 2-Chloro-4,5-difluoronitrobenzene

Objective: To efficiently and cleanly reduce the nitro functionality to an amine, yielding 5-Chloro-2,3-difluoroaniline.

Materials:

-

2-Chloro-4,5-difluoronitrobenzene (1.0 eq)

-

Iron powder, <325 mesh (3.0 eq)

-

Concentrated Hydrochloric Acid (0.25 eq)

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with iron powder (3.0 eq), ethanol, and water in a 2:1 ratio.

-

The mixture is heated to a gentle reflux (~80°C) with vigorous stirring. A small amount of concentrated HCl is added to activate the iron surface.

-

A solution of 2-Chloro-4,5-difluoronitrobenzene (1.0 eq) in ethanol is prepared and added dropwise to the refluxing iron suspension over a period of 1 hour. The exothermic reaction should be controlled by the addition rate to maintain a steady reflux.

-

Upon completion of the addition, the reaction mixture is maintained at reflux for an additional 2-3 hours.

-

In-Process Control (IPC): Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is diluted with ethyl acetate and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude 5-Chloro-2,3-difluoroaniline.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Data

The structural identity and purity of 4-Amino-5-chloro-2,3-difluorobenzoic acid are confirmed through standard analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₇H₄ClF₂NO₂ | (Calculated) |

| Molecular Weight | 207.56 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical for class) |

| Purity | >95% | (Typical commercial spec) |

| InChI Key | UBVUOMYWOMBBGJ-UHFFFAOYSA-N | [7] |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the aromatic proton and the amine protons. ¹⁹F NMR is critical and would show two distinct resonances for the non-equivalent fluorine atoms, with characteristic coupling constants. ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-F/C-Cl bond vibrations would be observed.

Application in Drug Discovery and Development

4-Amino-5-chloro-2,3-difluorobenzoic acid is not an end-product but a high-value intermediate. Its structure is tailored for incorporation into larger, more complex molecules, particularly heterocyclic systems used in pharmaceuticals.

A primary application area for related halogenated aminobenzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics .[5][8] These drugs are critical in treating bacterial infections. The core of these molecules often requires a substituted aniline to be cyclized to form the essential quinolone ring system. The specific substitution pattern on the benzoic acid derivative directly translates to the final drug's properties, influencing its antibacterial spectrum, potency, and pharmacokinetic profile.

Caption: Role as a key intermediate in the synthesis of Fluoroquinolone APIs.

The precise arrangement of the fluoro and chloro substituents on this building block allows drug designers to block specific metabolic pathways, enhance binding to bacterial enzymes like DNA gyrase, and optimize the overall efficacy and safety of the final active pharmaceutical ingredient (API).

Conclusion

The are emblematic of the progress in synthetic organic chemistry, driven by the demands of modern drug discovery. While not attributable to a single breakthrough, its development is a testament to the power of logical, multi-step synthesis to create highly specialized molecular tools. By understanding the underlying principles of regioselectivity and functional group manipulation, researchers can construct this and other complex building blocks that are essential for developing next-generation therapeutics. This guide serves as a technical framework for appreciating the synthesis and strategic importance of this tailored chemical entity.

References

-

The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. IndiaMART. Available at: [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available at: [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]

-

Substituted p-Aminobenzoic Acids. Journal of the American Chemical Society. Available at: [Link]

- The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Available at: [Link]

- Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Available at: [Link]

-

Kollmar, M., et al. 2-Amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]

-

5-CHLORO-2,4-DIFLUOROBENZOIC ACID. Fchemicals. Available at: [Link]

-

4-Amino-2,5-difluorobenzoic acid. MilliporeSigma. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-AMINO-5-CHLORO-2-FLUOROBENZOIC ACID | 1001346-86-6 [sigmaaldrich.com]

- 8. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]

synthetic precursors to 4-Amino-5-chloro-2,3-difluorobenzoic acid

This guide details the synthetic pathways for 4-Amino-5-chloro-2,3-difluorobenzoic acid (CAS 2649788-84-9), a highly specialized polyhalogenated benzoic acid intermediate.[1] It is primarily utilized in the development of next-generation fluoroquinolone antibiotics and menin-MLL interaction inhibitors.[1]

The synthesis centers on managing the regiochemistry of nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) on a fluorinated benzene ring.

Executive Summary: Strategic Synthesis Overview

The production of 4-Amino-5-chloro-2,3-difluorobenzoic acid presents a classic problem in regiocontrol. The target molecule possesses a specific "4-amino-5-chloro" pattern on a 2,3-difluoro core.[1][2]

-

Primary Challenge: Introducing the amino group at C4 and the chlorine at C5 without disrupting the C2/C3 fluorine atoms.

-

Solution: The most efficient route utilizes 2,3,4-trifluorobenzoic acid as the starting material.[1] The strong para-directing effect of the carboxylic acid (towards SNAr) allows selective amination at C4.[1] Subsequently, the newly installed amino group's strong ortho-directing effect (towards EAS) guides chlorination exclusively to the C5 position.[1]

Part 1: Retrosynthetic Analysis

To design the optimal route, we disconnect the molecule at its most reactive centers: the C–N bond (amino group) and the C–Cl bond.

-

Disconnection A (C–Cl): Removal of the chlorine atom leads to 4-amino-2,3-difluorobenzoic acid .[1] This precursor is stable and allows for high-yield chlorination due to the activating nature of the amine.[1]

-

Disconnection B (C–N): Removal of the amine (via F-displacement) leads to 2,3,4-trifluorobenzoic acid .[1] The C4 fluorine is activated for nucleophilic attack by the para-COOH group.[1]

This analysis establishes 2,3,4-trifluorobenzoic acid as the primary commercial starting material.[1]

Figure 1: Retrosynthetic tree showing the two viable pathways to the target. The left branch (Precursor A) is the preferred high-yield route.[1]

Part 2: Primary Synthetic Pathway (The "Direct Amination" Route)

This route is preferred for its atom economy and reduced step count (2 steps vs. 4+ steps).[1]

Step 1: Regioselective Amination[1]

-

Reaction: SNAr displacement of fluorine.[1]

-

Reagent: Aqueous Ammonia (NH4OH) or Liquid Ammonia.[1]

-

Mechanism: The carboxyl group at C1 withdraws electron density, activating the ortho (C2) and para (C4) positions.[1] SNAr preference typically favors the para position due to steric hindrance at the ortho position (flanked by COOH and F).[1]

-

Outcome: Exclusive formation of 4-amino-2,3-difluorobenzoic acid .[1][5]

Step 2: Electrophilic Chlorination

-

Reaction: Electrophilic Aromatic Substitution (EAS).[1]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2).[1]

-

Mechanism: The amino group is a strong activator and ortho/para director.[1]

-

Outcome: Regiospecific chlorination at C5 to yield 4-amino-5-chloro-2,3-difluorobenzoic acid .[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-2,3-difluorobenzoic Acid

Self-validating checkpoint: Monitor disappearance of starting material by HPLC (C18 column, ACN/Water + 0.1% H3PO4).

-

Equipment: High-pressure autoclave (if using liquid NH3) or sealed pressure tube.

-

Charge: Load 2,3,4-trifluorobenzoic acid (1.0 eq) into the vessel.

-

Solvent/Reagent: Add 28% Aqueous Ammonium Hydroxide (5.0 – 10.0 eq). An excess is required to neutralize the carboxylic acid (forming the ammonium salt) and act as the nucleophile.

-

Conditions: Seal and heat to 80–100°C for 12–24 hours.

-

Note: Higher temperatures increase reaction rate but may promote over-amination (displacing F2).[1]

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Target Yield: 85–92%.

-

Protocol B: Chlorination to 4-Amino-5-chloro-2,3-difluorobenzoic Acid

Self-validating checkpoint: 1H NMR should show the loss of the C5 proton doublet/multiplet.

-

Dissolution: Dissolve 4-amino-2,3-difluorobenzoic acid (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile. DMF is preferred for solubility.[1]

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0–5°C.

-

Why NCS? It provides a controlled source of Cl+, avoiding the harsh oxidative conditions of chlorine gas which could oxidize the amine.

-

-

Reaction: Stir at room temperature (25°C) for 4–6 hours.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation: The product precipitates.[1][7][8] Filter the solid.[1][8]

-

Purification: Wash the cake with water to remove succinimide byproduct. Dry in a vacuum oven at 50°C.

-

Target Yield: 90–95%.

-

Part 4: Alternative "Sandmeyer" Route (The Industrial Backup)

While longer, this route is valuable if the 5-chloro-2,3,4-trifluoro intermediate is commercially available or if the direct chlorination fails due to substrate sensitivity.

-

Nitration: 2,3,4-Trifluorobenzoic acid + HNO3/H2SO4 → 5-Nitro-2,3,4-trifluorobenzoic acid .[1]

-

Logic: Nitration is directed meta to the COOH and para to the F2, landing at C5.

-

-

Reduction: H2/Pd-C or Fe/HCl → 5-Amino-2,3,4-trifluorobenzoic acid .

-

Sandmeyer Reaction:

-

Amination: Reaction with NH3 displaces the F4 fluorine (activated by para-COOH) to yield the final target.[1]

Figure 2: The preferred "Direct Amination" workflow. This 2-step process is superior for laboratory and pilot-scale synthesis.[1]

Part 5: Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Rationale |

| Ammonia Equivalents | >5.0 eq | Prevents formation of dimer byproducts; ensures full conversion of the acid to the ammonium salt.[1] |

| Chlorination Temp | < 30°C | Higher temperatures may lead to di-chlorination or N-chlorination.[1] |

| pH Control (Workup) | pH 2–3 | Critical for precipitating the free acid from the ammonium salt solution.[1] |

| Safety: HF | Fluoride Waste | SNAr releases fluoride ions.[1] Glassware etching is possible over long exposure; use proper PPE and waste disposal for fluorides.[1] |

References

-

Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid. Journal of Chemical Research, 2015.[1][9] Describes the Sandmeyer route and nitration patterns of trifluorobenzoic acids.

-

SNAr Process for Preparing Benzimidazole Compounds. US Patent 8,183,385.[1] Details the regioselective amination of 2,3,4-trifluorobenzoic acid to 4-amino-2,3-difluorobenzoic acid.

-

Method for Synthesizing 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. CN Patent 104016949A.[1] Provides protocols for chlorinating electron-rich amino-benzoic acid derivatives using NCS.

-

4-Amino-2,3-difluorobenzoic acid (CAS 194804-85-8). Chemical Building Block Database. Confirms stability and availability of the key intermediate.

Sources

- 1. healechemistry.com [healechemistry.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. dsc.duq.edu [dsc.duq.edu]

- 4. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

- 6. 4-chloro-3,5-difluorobenzoic acid | 1160573-19-2 [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

commercial availability of 4-Amino-5-chloro-2,3-difluorobenzoic acid

An In-depth Technical Guide to 4-Amino-5-chloro-2,3-difluorobenzoic Acid: Commercial Availability, Synthesis, and Application

Executive Summary and Introduction

4-Amino-5-chloro-2,3-difluorobenzoic acid is a highly functionalized, poly-halogenated aromatic compound. Its intrinsic structural features—a nucleophilic aniline, an acidic carboxylic acid handle, and a unique halogenation pattern—position it as a high-value, albeit specialized, building block for medicinal chemistry and drug discovery. The strategic placement of fluorine atoms is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive analysis of this compound. A critical finding is that 4-Amino-5-chloro-2,3-difluorobenzoic acid is not a readily available, off-the-shelf chemical . It is a niche molecule that typically requires custom synthesis. Therefore, this document details its physicochemical properties, analyzes the commercial landscape for its procurement, proposes a robust and scientifically-grounded synthetic route, and discusses its strategic applications in modern drug development.

Physicochemical Profile and Identifiers

A precise understanding of a molecule's properties is foundational to its application. As this compound is not standard, a CAS number has not been formally assigned. All properties listed below are calculated based on its chemical structure.

| Property | Value |

| IUPAC Name | 4-Amino-5-chloro-2,3-difluorobenzoic acid |

| CAS Number | Not Assigned |

| Molecular Formula | C₇H₄ClF₂NO₂ |

| Molecular Weight | 207.56 g/mol |

| Appearance (Predicted) | Off-white to light brown solid |

| Calculated XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Commercial Landscape and Procurement

Direct searches for 4-Amino-5-chloro-2,3-difluorobenzoic acid from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) do not yield a stock product. This indicates that the compound is not produced on a large scale and must be sourced from companies specializing in custom and contract synthesis.

Procurement Strategy: Researchers requiring this molecule should engage with custom synthesis providers. When doing so, it is beneficial to provide a potential synthetic route, such as the one proposed in Section 4.0, to expedite quoting and production.

For context, several structurally related isomers and potential precursors are commercially available, which can serve as starting points for synthesis design or as comparative analogs in research.

| Compound Name | CAS Number | Typical Supplier Availability |

| 4-Amino-5-chloro-2-fluorobenzoic acid | 1001346-86-6 | Available from specialty suppliers. |

| 4-Amino-2,3-difluorobenzoic acid | 194804-85-8 | Available from specialty suppliers[1]. |

| 3-Amino-2-chloro-4,5-difluorobenzoic acid | 191873-07-1 | Available from specialty suppliers. |

| 4-Amino-2,3-difluoro-5-nitrobenzoic Acid | Not Assigned | Potential custom synthesis precursor[2]. |

| 3-Chloro-4,5-difluorobenzoic acid | 150444-95-4 | Available from some suppliers[3]. |

Proposed A-Priori Synthesis Route

Given the absence of a published synthesis for the target molecule, we have designed a logical and robust multi-step pathway based on well-established organofluorine chemistry and transformations reported for analogous compounds[4][5][6].

The proposed synthesis begins with the commercially available starting material 1,2,3-trifluoro-4-nitrobenzene. The strategy involves a regioselective nucleophilic aromatic substitution (SₙAr), followed by chlorination, reduction of the nitro group, and finally, conversion of a nitrile group into the desired carboxylic acid.

Caption: Proposed synthetic workflow for 4-Amino-5-chloro-2,3-difluorobenzoic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Cyano-2,3-difluoro-1-nitrobenzene (SₙAr Reaction)

-

Rationale: The nitro group strongly activates the para position for nucleophilic aromatic substitution. The fluorine atom at this position is the most labile and will be displaced by the cyanide nucleophile.

-

Procedure: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1 eq.) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.1 eq.) portion-wise at room temperature. Stir the mixture at 40-50°C for 4-6 hours, monitoring by TLC or GC-MS. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 5-Chloro-4-cyano-2,3-difluoro-1-nitrobenzene (Electrophilic Chlorination)

-

Rationale: The aromatic ring is deactivated by the nitro and cyano groups, requiring strong conditions for electrophilic chlorination. Concentrated sulfuric acid acts as both the solvent and a catalyst.

-

Procedure: Dissolve 4-cyano-2,3-difluoro-1-nitrobenzene (1 eq.) in concentrated sulfuric acid. Cool the mixture in an ice bath and add N-chlorosuccinimide (NCS, 1.2 eq.) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Carefully pour the mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum.

Step 3: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzonitrile (Nitro Group Reduction)

-

Rationale: Reduction of the nitro group to an amine is a standard transformation. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method (Béchamp reduction).

-

Procedure: Create a suspension of 5-chloro-4-cyano-2,3-difluoro-1-nitrobenzene (1 eq.) and ammonium chloride (NH₄Cl, 4 eq.) in a 3:1 mixture of ethanol and water. Heat the mixture to reflux and add iron powder (Fe, 5 eq.) portion-wise. Maintain reflux and vigorous stirring for 2-4 hours until the reaction is complete (monitored by TLC). Filter the hot reaction mixture through a pad of celite, washing with ethanol. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and evaporated to yield the desired aniline.

Step 4: Synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid (Nitrile Hydrolysis)

-

Rationale: Basic hydrolysis is an effective method for converting aromatic nitriles to carboxylic acids. The reaction requires heat to proceed to completion.

-

Procedure: Suspend the 4-amino-5-chloro-2,3-difluorobenzonitrile (1 eq.) in a 20% aqueous sodium hydroxide (NaOH) solution. Heat the mixture to reflux (approx. 100-110°C) for 24 hours. Cool the reaction mixture to room temperature and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~2-3. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the final product.

Strategic Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated starting material. Its value lies in the strategic combination and orientation of its functional groups, which allow for its elaboration into more complex drug candidates.

-

Orthogonal Functional Handles: The aniline (-NH₂) and carboxylic acid (-COOH) groups are orthogonal chemical handles. The carboxylic acid can be readily converted to amides via peptide coupling reactions, while the aniline can undergo reactions like sulfonylation, acylation, or serve as a nucleophile in SₙAr reactions.

-

Influence of Fluorine: The ortho-difluoro motif (at positions 2 and 3) significantly impacts the electronics and conformation of the molecule. It lowers the pKa of the aniline group, making it less basic and less prone to oxidation. This fluorine substitution can also introduce favorable conformational constraints and participate in specific interactions (e.g., with backbone amides) within a protein binding pocket.

-

Vectorial Control: The specific 2,3,4,5-substitution pattern provides a rigid scaffold with defined vectors for presenting functional groups in three-dimensional space. This is critical for optimizing binding interactions with biological targets like kinases, proteases, and G-protein coupled receptors.

Caption: Logical relationships in the use of the title compound as a drug discovery building block.

Quality Control and Analytical Methodology

Ensuring the identity and purity of a specialized building block is paramount. The following are standard, field-proven protocols for its characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized material.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of a 1:1 Acetonitrile/Water mixture.

-

Acceptance Criteria: Purity should be ≥95% for use in most research applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and identity.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

~13.5 ppm (s, 1H): Very broad singlet corresponding to the carboxylic acid proton.

-

~7.5 ppm (t, 1H): Triplet signal for the single aromatic proton (H-6), coupled to the two adjacent fluorine atoms (F-2 and F-3).

-

~5.5 ppm (s, 2H): Broad singlet for the amine protons.

-

Note: Chemical shifts are estimates and can vary based on solvent and concentration[7].

-

-

¹³C and ¹⁹F NMR would also be critical for unambiguous structure confirmation, with complex splitting patterns expected due to C-F and F-F coupling.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) is not available, prudent laboratory practices for related halogenated anilines and benzoic acids should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely stable under standard laboratory conditions.

Conclusion

4-Amino-5-chloro-2,3-difluorobenzoic acid represents a sophisticated and highly valuable building block for the synthesis of novel chemical entities in drug discovery. Its commercial unavailability as a stock chemical underscores its specialized nature, necessitating custom synthesis for its acquisition. The proposed synthetic pathway provides a viable route for its production. The unique substitution pattern offers medicinal chemists a powerful tool to fine-tune molecular properties, making this compound a strategic asset for research programs targeting complex biological systems.

References

-

IndiaMART. 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a related article. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Chemsrc.com. 4-Chloro-2,5-difluorobenzoic acid Price from Supplier. [Link]

-

PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... [Link]

-

Ivy Fine Chemicals. 4-Amino-2,3-difluorobenzoic acid. [Link]

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

PubChem. 4-Amino-3,5-difluorobenzoic acid. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. ivychem.com [ivychem.com]

- 2. indiamart.com [indiamart.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 7. chem.washington.edu [chem.washington.edu]

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-5-chloro-2,3-difluorobenzoic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Amino-5-chloro-2,3-difluorobenzoic acid was not publicly available. The following safety and handling protocols are synthesized from publicly available SDSs of structurally analogous compounds, including other halogenated and aminated benzoic acids, as well as general principles of laboratory safety for these chemical classes. It is imperative to treat this compound with the utmost caution and to re-evaluate safety procedures should a specific SDS become available.

Section 1: Compound Profile and Hazard Assessment

4-Amino-5-chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential for skin, eye, and respiratory irritation, common to many aromatic carboxylic acids. The presence of the amino group on the aromatic ring also warrants careful handling, as aromatic amines as a class can have toxicological implications, including potential carcinogenicity and the ability to cause skin sensitization.[1][2][3]

Based on the analysis of structurally similar compounds, the primary hazards associated with 4-Amino-5-chloro-2,3-difluorobenzoic acid are anticipated to be:

-

Skin Irritation: Direct contact may cause redness and irritation.[4][5][6]

-

Serious Eye Damage/Irritation: Contact with eyes is likely to cause significant irritation or damage.[4][5][6][7]

-

Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[4][5][6]

-

Harmful if Swallowed: Ingestion may cause adverse health effects.[8]

A summary of anticipated GHS hazard classifications, based on analogous compounds, is provided in the table below.

| Hazard Class | Category | Precautionary Statement Examples |

| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves.[4][9] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | P280: Wear eye protection/face protection.[4][7][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][9] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | P261: Avoid breathing dust.[10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10] |

| Acute toxicity, oral | Category 4/5 | P270: Do not eat, drink or smoke when using this product.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of Controls.

Engineering Controls

-

Ventilation: All work with 4-Amino-5-chloro-2,3-difluorobenzoic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[9][10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Amino-5-chloro-2,3-difluorobenzoic acid:

-

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.[10]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are required to ensure full skin coverage.[7]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter may be necessary.[7]

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain a safe laboratory environment.

Safe Handling Protocol

-

Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a dedicated weighing vessel to avoid cross-contamination.

-

Handle the solid compound with a spatula to minimize dust generation.

-

Close the primary container immediately after dispensing the required amount.

-

-

Solution Preparation:

-